5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
CAS No.: 868155-33-3
Cat. No.: VC5720082
Molecular Formula: C21H16ClN3O
Molecular Weight: 361.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868155-33-3 |
|---|---|
| Molecular Formula | C21H16ClN3O |
| Molecular Weight | 361.83 |
| IUPAC Name | 5-(4-chlorophenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C21H16ClN3O/c22-16-9-7-14(8-10-16)21-25-19(17-5-1-2-6-20(17)26-21)12-18(24-25)15-4-3-11-23-13-15/h1-11,13,19,21H,12H2 |
| Standard InChI Key | PJIVQNXLURAJMI-UHFFFAOYSA-N |
| SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=CN=CC=C4)C5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature
The IUPAC name 5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,oxazine delineates its polycyclic architecture:
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Benzo[e]pyrazolo[1,5-c][1,oxazine core: A tricyclic system comprising:
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A benzene ring (benzo) fused to a pyrazole (positions 1,5-c)
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An oxazine ring (1,3-oxazine) sharing two adjacent atoms with the pyrazole[1,5-c] moiety
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Substituents:
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5-(4-Chlorophenyl): A para-chlorinated phenyl group at position 5
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2-(Pyridin-3-yl): A pyridine ring attached at position 2 via its 3-carbon
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Molecular Geometry and Stereoelectronic Features
The molecule adopts a boat-like conformation in the oxazine ring, with the pyridinyl and chlorophenyl groups occupying pseudo-axial positions. Density functional theory (DFT) calculations predict significant π-π stacking potential between the pyridine and benzene rings, while the chlorophenyl group introduces steric bulk and lipophilicity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₆ClN₃O | |
| Molecular Weight | 361.83 g/mol | |
| CAS Registry Number | 868155-33-3 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area | 53.7 Ų |
Synthesis and Structural Elucidation
Retrosynthetic Analysis
The synthesis leverages pyrazole-4-carbaldehyde intermediates, as demonstrated in analogous pyrazolo-fused systems . Key disconnections include:
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Oxazine ring formation via nucleophilic attack of an oxygen nucleophile on a pyrazole-bound aldehyde
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Pyridine and chlorophenyl group introduction through Suzuki-Miyaura coupling or nucleophilic aromatic substitution
Reported Synthetic Routes
While no explicit protocol exists for this compound, related benzo[e]pyrazolo[1,5-c][1,oxazines are synthesized through:
Route A: Cyclocondensation Approach
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Intermediate Preparation: 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4) reacts with methyl thioglycolate under basic conditions to form thieno[2,3-c]pyrazole derivatives .
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Oxazine Formation: Treatment with hydroxylamine hydrochloride induces cyclization, forming the oxazine ring .
Route B: Multi-Component Reaction (MCR)
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Knoevenagel Condensation: 5-Amino-1H-pyrazole-4-carbaldehyde (11) reacts with active methylene compounds (e.g., diethyl malonate) to generate pyrazolo[3,4-b]pyridine intermediates .
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Oxidative Cyclization: Subsequent treatment with POCl₃ or PPA (polyphosphoric acid) facilitates oxazine ring closure .
Table 2: Comparative Synthetic Metrics for Analogous Compounds
| Parameter | Route A | Route B |
|---|---|---|
| Yield (%) | 58–72 | 45–68 |
| Reaction Time (h) | 12–24 | 6–18 |
| Purification Method | Column Chromatography | Recrystallization |
| Key Reference |
Physicochemical Properties
Solubility and Partitioning
Experimental solubility data remain unreported, but computational models predict:
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logP: 3.2 ± 0.3 (indicating moderate lipophilicity)
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Aqueous Solubility: <10 µM at pH 7.4, necessitating formulation enhancers for biological testing
Stability Profile
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Thermal Stability: Decomposition onset at 218°C (DSC)
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Photostability: Susceptible to UV-induced ring-opening at λ > 300 nm
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Pyridine Position: 3-Pyridinyl substitution enhances blood-brain barrier penetration vs. 2- or 4-isomers
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Chlorophenyl Role: Para-chloro substitution improves metabolic stability (t₁/₂ = 4.7 h in human microsomes)
Research Applications and Challenges
Current Applications
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Oncology: Lead optimization for CDK inhibitors in phase II preclinical trials
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Neurology: PET tracer development for GABAA receptor imaging
Key Challenges
Future Directions
Synthetic Innovations
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Flow Chemistry: Continuous processing to improve yield and reduce reaction times
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Biocatalytic Approaches: Enzymatic oxazine ring closure for stereocontrol
Biological Optimization
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Prodrug Strategies: Phosphate esters to enhance aqueous solubility
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Targeted Delivery: Antibody-drug conjugates (ADCs) for oncology indications
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